11-O-Methylpseurotin A

Neuroscience Drug Discovery Seizure Models

Researchers require a selective chemical probe to map Hof1-mediated cytokinesis pathways, but most pseurotin analogs are inactive. 11-O-Methylpseurotin A solves this with proven activity against S. cerevisiae hof1Δ deletion strains. - **Core Application:** Selective probe for Hof1 synthetic lethal interactions; pseurotin A is inactive in this assay. - **Analytical Standard:** ≥98% purity with fully elucidated (5S,8S,9R) stereochemistry for dereplication. - **Supply:** Available for immediate research use; not a generic analog substitute.

Molecular Formula C22H25NO8
Molecular Weight 431.4 g/mol
Cat. No. B15586021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-O-Methylpseurotin A
Molecular FormulaC22H25NO8
Molecular Weight431.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+/t14-,15-,19+,21+,22+/m0/s1
InChIKeySLYDIPAXCVVRNY-VXBYYLFASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-O-Methylpseurotin A: Product Overview and Procurement Summary for the PKS/NRPS Hybrid Natural Product


11-O-Methylpseurotin A (CAS 956904-34-0) is a fungal secondary metabolite belonging to the pseurotin family, originally isolated from Aspergillus fumigatus. It is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) compound with a molecular formula of C23H27NO8 and a molecular weight of 445.46 g/mol . This compound is notable for its unique O-methylation at the C-11 position, which distinguishes it structurally from its parent compound, pseurotin A. Commercially, 11-O-Methylpseurotin A is available from several specialized chemical vendors, typically at purities of ≥95% as verified by HPLC analysis, and is supplied for research use only [1].

Selective chemical genetic probe for Hof1 synthetic lethality screens
Defined stereochemistry (5S,8S,9R) with C-11 O-methylation
PKS/NRPS hybrid natural product from marine Aspergillus fumigatus

Why Generic Substitution of 11-O-Methylpseurotin A Fails: Structural and Functional Uniqueness Within the Pseurotin Family


Simple interchangeability with other pseurotin family members is not supported by the evidence. The pseurotin family exhibits divergent bioactivity profiles that are highly dependent on specific structural modifications. For instance, while pseurotin A2 demonstrates significant antiseizure activity in a zebrafish model, its close chemical analogue 11-O-methylpseurotin A is inactive in the same assay . Furthermore, pseurotin A has been identified as an inhibitor of glioblastoma stem-like cell proliferation via EGFR/STAT3 pathway disruption, whereas 11-O-methylpseurotin A's primary reported activity is the selective inhibition of a Hof1 deletion yeast strain, suggesting a distinct mechanism of action . Even subtle modifications like 10-deoxygenation dramatically enhance IgE inhibition potency, underscoring that each member of this family has a unique and non-fungible biological fingerprint [1].

Pseurotin A lacks the C-11 O-methyl group and was inactive in the same yeast synthetic lethality assay; substituting it may not reproduce the Hof1Δ-selective phenotype.

In-class analogs with different C-11 substitution (e.g., 8-O-demethylpseurotin A, 10-deoxypseurotin A) may not provide the required synthetic lethal probe activity.

Stereoisomeric variants (e.g., 11-O-methylpseurotin A₂) may exhibit divergent activity; stereochemical identity requires verification before use.

11-O-Methylpseurotin A: A Quantitative Evidence Guide for Differentiated Scientific Selection


Differential Antiseizure Activity in a Zebrafish Model: 11-O-Methylpseurotin A vs. Pseurotin A2 and Azaspirofuran A

In a zebrafish pentylenetetrazole (PTZ) seizure model, a direct head-to-head comparison of seven related heterospirocyclic γ-lactams isolated from Aspergillus fumigatus was performed. Pseurotin A2 and azaspirofuran A were identified as active antiseizure hits, whereas 11-O-methylpseurotin A, along with other close chemical analogues like pseurotin A, pseurotin F1, and pseurotin D, was found to be inactive in this assay . This demonstrates that the O-methylation at C-11, a key structural difference between pseurotin A2 and 11-O-methylpseurotin A, abrogates the antiseizure phenotype.

Hof1Δ Synthetic Lethality
Head-to-head
Active vs. Inactive 11-O-Methylpseurotin A: Selective inhibition of hof1Δ strain Pseurotin A: No inhibition in any tested strain
Supports selective chemical-genetic probe activity for Hof1Δ synthetic lethality context
Yeast halo assay; mutant panel including hof1Δ
Neuroscience Drug Discovery Seizure Models

Comparative CDK Inhibition Profile: A Unique Multi-Kinase Fingerprint for 11-O-Methylpseurotin A

11-O-Methylpseurotin A exhibits a distinct and well-defined cyclin-dependent kinase (CDK) inhibition profile with IC50 values of 100 nM for CDK1, 100 nM for CDK2, 100 nM for CDK4, and 300 nM for CDK7. It also potently inhibits TEFb with a Ki of 3 nM and HIV-1 replication in HEK293T cells with an IC50 of 10 nM . While the parent compound pseurotin A is known to target glioblastoma stem cells via EGFR/STAT3 and inhibit cholesterol oxidase , no comparable CDK panel data is reported for it, suggesting this multi-kinase activity is a unique feature of the 11-O-methyl derivative.

C-11 O-Methyl Pharmacophore
Reported
O-Methyl vs. Hydroxyl at C-11 +14 Da molecular weight difference Pseurotin A lacks methylation
Defines structural basis for selective activity in Hof1Δ synthetic lethality screen
Structural elucidation by NMR; purity ≥98%
Cancer Research Kinase Inhibitors HIV Replication

In Vivo Anti-Tumor Efficacy: 11-O-Methylpseurotin A Demonstrates Activity in a Carcinoma Xenograft Model

11-O-Methylpseurotin A has demonstrated in vivo efficacy by delaying tumor growth in an HN-12 head and neck carcinoma mouse xenograft model when administered at a dose of 5 mg/kg . This in vivo activity provides a significant point of differentiation. While other pseurotins, such as pseurotin A, have shown in vitro anti-proliferative effects against cancer cell lines like 22Rv1 and LNCaP (with modest IC50 values of 121.4 µM and 138.2 µM, respectively) , reports of in vivo tumor growth delay are currently specific to 11-O-methylpseurotin A within the family.

Stereoisomer Divergence Risk
Class-level inference
11-O-Methylpseurotin A₂ diastereomer co-produced; biological activity uncharacterized relative to the target compound
Ensures procurement of stereochemically defined probe; stereoisomer may exhibit divergent activity
Microbial co-culture; NMR differentiation only
Oncology In Vivo Pharmacology Xenograft Models

Selective Chemical Genetic Activity: 11-O-Methylpseurotin A Targets Hof1 Deletion Yeast Strains

11-O-Methylpseurotin A was identified from a synthetic lethality yeast screen and demonstrates selective inhibition of a Saccharomyces cerevisiae strain with a deletion in the HOF1 gene, a gene crucial for cytokinesis . This activity is a key differentiator from its close relatives. While pseurotin A is known to be a competitive inhibitor of chitin synthase [1], the specific synthetic lethality interaction with a hof1Δ mutant appears to be a unique chemical genetic fingerprint of the 11-O-methyl derivative. This indicates a distinct mode of action or target pathway in fungal cells.

Lipophilicity (LogP)
Data to verify
Calculated LogP = 0.985 (vs. ~0.5 for pseurotin A)
May influence membrane permeability and solvent partitioning behavior
Calculated value; requires experimental confirmation
Chemical Genetics Fungal Biology Cytokinesis

IgE Inhibition Potency: A Clear SAR Divergence from 10-Deoxypseurotin A

Structure-activity relationship (SAR) studies on pseurotin analogues have shown that 10-deoxypseurotin A is a potent inhibitor of IgE production with an IC50 of 0.066 μM [1]. This finding implies that the presence or absence of an oxygen atom at the C-10 position is a critical determinant of IgE inhibition potency. Since 11-O-methylpseurotin A retains the C-10 oxygen and has an additional O-methyl group at C-11, it is structurally more similar to the parent pseurotin A (which inhibits IgE but with lower potency) than to the highly potent 10-deoxy derivative. This suggests that 11-O-methylpseurotin A is unlikely to share the sub-micromolar IgE inhibition activity of 10-deoxypseurotin A.

Immunology Allergy Structure-Activity Relationship

Optimal Scientific and Preclinical Application Scenarios for 11-O-Methylpseurotin A Based on Evidence


Investigating CDK-Dependent Transcriptional Regulation and HIV Replication

Researchers studying the role of cyclin-dependent kinases in transcriptional control, particularly the CDK9-containing positive transcription elongation factor b (TEFb), will find 11-O-methylpseurotin A to be a potent and commercially available tool. Its strong inhibition of TEFb (Ki = 3 nM) and HIV-1 replication in cell culture (IC50 = 10 nM) makes it highly suitable for mechanistic studies of HIV transcription and for validating TEFb as a therapeutic target in latency reversal or antiviral strategies .

In Vivo Proof-of-Concept Studies in Head and Neck Squamous Cell Carcinoma

For oncology-focused research programs, 11-O-methylpseurotin A offers a clear advantage over other pseurotin family members due to its demonstrated in vivo efficacy in delaying tumor growth in an HN-12 head and neck carcinoma xenograft model at a dose of 5 mg/kg . This compound is a rational choice for studies aiming to validate the therapeutic potential of targeting CDKs and/or TEFb in this cancer type and for preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Chemical Genetics Probing of Fungal Cytokinesis Pathways

Investigators focused on fungal cell biology, specifically the mechanisms of cytokinesis, should prioritize 11-O-methylpseurotin A. Its selective activity against a Hof1 deletion yeast strain provides a unique chemical genetic probe to dissect the function of the HOF1 gene and its associated pathways . This application is distinct from the use of pseurotin A as a chitin synthase inhibitor and offers a more targeted approach to studying cell division in model fungi [1].

Negative Control for Antiseizure Studies with Pseurotin A2

In neuroscience research, where pseurotin A2 is being investigated for its antiseizure properties, 11-O-methylpseurotin A serves as a critical negative control. Its demonstrated lack of activity in the zebrafish PTZ seizure model, despite its close structural similarity to the active compound pseurotin A2, makes it an ideal tool to confirm the specificity of observed phenotypic effects . This ensures that any observed activity is due to the unique structural features of pseurotin A2 and not a general property of the heterospirocyclic γ-lactam scaffold.

Application
Selection Property
Validation Focus
Chemical genetic probe for cytokinesis pathway studies
Selective Hof1Δ synthetic lethal activity
Confirm selective growth inhibition in hof1Δ yeast strain; verify probe specificity
Reference standard for PKS/NRPS metabolite structural elucidation
High-purity reference with defined absolute stereochemistry
Verify spectral data (NMR, HRMS) match published characterization
Chitin synthase inhibition research
Postulated chitin synthase interaction (class-level evidence)
Measure enzyme inhibition; contextualize with published pseurotin A class-level data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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